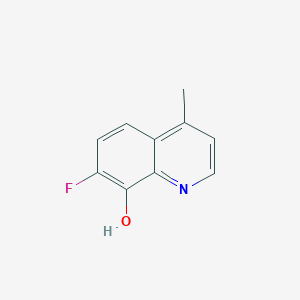
7-Fluoro-4-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-8-ol can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of a fluorine atom in a quinoline precursor .
Industrial Production Methods: Industrial production of fluorinated quinolines often involves large-scale cyclization reactions and the use of organometallic reagents to introduce the fluorine atom. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides .
Scientific Research Applications
7-Fluoro-4-methylquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methylquinolin-8-ol involves the inhibition of key enzymes and pathways in microbial and cancer cells. The fluorine atom enhances the compound’s ability to interact with biological targets, leading to increased potency and selectivity . The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 7-Fluoro-2-methylquinolin-8-ylboronic acid
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
Comparison: 7-Fluoro-4-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of both the fluorine and methyl groups .
Biological Activity
7-Fluoro-4-methylquinolin-8-ol is a fluorinated derivative of quinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. Its unique structure, characterized by the presence of a fluorine atom and a methyl group, enhances its biological activity and stability.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C10H8FNO |
| Molecular Weight | 177.17 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H8FNO/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13/h2-5,13H,1H3 |
| InChI Key | YUNWWGZZJQQZJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=C(C2=NC=C1)O)F |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways in microbial and cancer cells. The incorporation of the fluorine atom significantly enhances the compound's interaction with biological targets, leading to increased potency and selectivity against various pathogens and cancer cells .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study comparing various quinoline derivatives, this compound showed potent activity against several bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 22 |
| Klebsiella pneumoniae | 25 |
| Staphylococcus aureus | 20 |
These results indicate that this compound may serve as an effective candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study involving various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10–30 |
| HeLa (cervical cancer) | 5–19 |
| A549 (lung cancer) | 10–38 |
| A2780 (ovarian cancer) | 21.02 |
Compared to standard chemotherapeutic agents like cisplatin, this compound demonstrated enhanced potency and selectivity against cancer cells .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings. For instance, one study reported that a related compound significantly improved treatment outcomes in patients with resistant bacterial infections by effectively reducing bacterial load . Another case study focused on the use of quinoline derivatives in combination therapies for cancer treatment, showcasing enhanced therapeutic effects when used alongside traditional chemotherapeutics .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
7-fluoro-4-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13/h2-5,13H,1H3 |
InChI Key |
YUNWWGZZJQQZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















